molecular formula C26H20N2O4 B2553746 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 210639-99-9

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Cat. No.: B2553746
CAS No.: 210639-99-9
M. Wt: 424.456
InChI Key: BSEUSDBTJQBXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromen-4-one core substituted with an ethyl group at position 6, a 1-methylbenzimidazole moiety at position 3, and a benzoate ester at position 5. The chromenone scaffold provides a planar aromatic system, while the benzimidazole and benzoate groups introduce steric bulk and polar functionalities. Such structural features are often associated with biological activity, particularly in targeting enzymes or receptors requiring aromatic stacking interactions or hydrogen bonding .

Properties

CAS No.

210639-99-9

Molecular Formula

C26H20N2O4

Molecular Weight

424.456

IUPAC Name

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] benzoate

InChI

InChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3

InChI Key

BSEUSDBTJQBXTB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions

    Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of Benzimidazole Moiety: The benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine and carboxylic acids or their derivatives.

    Attachment of Benzoate Group: The final step involves esterification, where the chromenone-benzimidazole intermediate is reacted with benzoic acid or its derivatives in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and benzoate moieties, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Alcohol derivatives of the chromenone and benzoate moieties.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound's structure positions it as a candidate for drug development, particularly as an anticancer and antimicrobial agent. Its mechanisms of action include:

  • Enzyme Inhibition : The benzimidazole moiety can inhibit enzymes critical in cancer progression.
  • DNA Intercalation : The planar structure allows intercalation into DNA, potentially disrupting replication.
  • Receptor Binding : Interaction with cellular receptors can modulate signaling pathways essential for cell survival.

Recent studies have shown promising results in inducing apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells, demonstrating significant cytotoxicity and tumor growth suppression in vivo .

Material Science

The chromenone core of the compound can be utilized in developing organic semiconductors and light-emitting diodes (LEDs) . Its electronic properties make it suitable for applications in optoelectronic devices due to its ability to absorb light and emit fluorescence.

The biological activity of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate has been investigated extensively:

Anticancer Activity

Studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines, with flow cytometry analyses confirming increased rates of cell death. In vivo models have demonstrated significant suppression of tumor growth when treated with this compound compared to controls .

Antimicrobial Activity

Preliminary assays suggest that the compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. Further investigations are necessary to establish minimum inhibitory concentrations (MICs) for effective therapeutic use .

Anti-inflammatory Activity

Related compounds have shown the potential to inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may also possess anti-inflammatory properties. Low IC50 values for COX inhibition indicate strong potential for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities and applications of this compound:

In Vitro Studies

In vitro experiments demonstrated that treatment with the compound resulted in reduced viability of cancer cell lines, with IC50 values indicating effective cytotoxicity. Flow cytometry analyses confirmed increased apoptosis rates among treated cells compared to untreated controls.

In Vivo Studies

Animal models showed that administration of the compound led to a marked decrease in tumor size and weight, supporting its potential as an anticancer agent.

Antimicrobial Assays

Tests against various bacterial strains revealed promising results, with some derivatives exhibiting MIC values below 10 µg/mL against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is likely multifaceted, involving interactions with various molecular targets:

    Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites.

    DNA Intercalation: The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

    Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A detailed comparison with structurally related compounds is outlined below:

Compound Key Structural Differences Impact on Properties
6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CID 3829633) 4-Methoxybenzoate substituent instead of benzoate. Increased electron-donating capacity (methoxy group) may enhance π-π interactions; higher molecular weight.
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1) Lacks chromenone core; features a butanoate ester linked to benzimidazole. Reduced aromaticity and rigidity; potential for altered binding kinetics.
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine core with sulfur atoms and hydrazino group. Sulfur atoms increase electron-withdrawing effects; hydrazino group enables chelation potential.
Almorexant derivatives (OX1R/OX2R binders) Benzimidazole linked to pyrrolidine-carboxamide via thioacetyl. Thioacetyl linker introduces conformational flexibility; carboxamide enhances hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The benzoate ester may undergo hydrolysis slower than carboxylates but faster than methoxy-substituted esters, balancing bioavailability and half-life .
  • Receptor Binding: While almorexant derivatives target orexin receptors (OX1R/OX2R) , the chromenone-benzimidazole hybrid may exhibit affinity for kinases or proteases due to its planar structure and hydrogen-bonding motifs.

Key Research Findings

Chromenone vs. Benzodithiazine Cores: Chromenones (target compound) exhibit stronger fluorescence than benzodithiazines (), aiding in cellular tracking .

Substituent Effects : The 4-methoxy group in CID 3829633 increases thermal stability (mp >250°C) compared to the target compound’s benzoate (predicted mp ~200–220°C) .

Biological Activity: Benzimidazole-chromenone hybrids show promise in anticancer screens, with IC50 values <10 μM in leukemia cell lines, outperforming simpler benzimidazole esters (Compound 1, IC50 >50 μM) .

Biological Activity

6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate (CAS No. 210639-99-9) is a synthetic compound that combines chromenone, benzimidazole, and benzoate structures. This unique combination has led to investigations into its biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of this compound is C26H20N2O4C_{26}H_{20}N_{2}O_{4}, with a molar mass of approximately 424.46 g/mol. Its structure features a chromenone core that is known for various biological activities. The presence of the benzimidazole moiety enhances its potential as a pharmacological agent.

PropertyValue
Molecular FormulaC26H20N2O4
Molar Mass424.46 g/mol
CAS Number210639-99-9
Density1.30 g/cm³ (predicted)
pKa4.66 (predicted)

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The benzimidazole component may inhibit various enzymes by binding to their active sites, which is crucial in cancer therapy and other diseases.

2. DNA Intercalation:
The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes, leading to apoptosis in cancer cells.

3. Receptor Binding:
This compound may interact with cellular receptors, modulating signal transduction pathways that are vital for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells. Flow cytometry results indicated that the compound accelerates cell death in a dose-dependent manner. In vivo studies demonstrated significant suppression of tumor growth in mice treated with this compound compared to controls .

Antimicrobial Activity

The antimicrobial properties of related benzimidazole derivatives suggest that this compound may exhibit similar effects against various pathogens. Preliminary assays have indicated activity against Staphylococcus aureus and Candida albicans, with further investigations needed to establish minimum inhibitory concentrations (MICs) for this specific compound .

Anti-inflammatory Activity

Inhibition of cyclooxygenase (COX) enzymes has been observed with related compounds, suggesting that 6-ethyl derivatives may also possess anti-inflammatory properties. The IC50 values for COX inhibition were reported to be significantly low, indicating strong potential for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • In Vitro Studies:
    • A study demonstrated that treatment with the compound resulted in reduced viability of cancer cell lines, with IC50 values indicating effective cytotoxicity.
    • Flow cytometry analyses confirmed increased apoptosis rates among treated cells compared to untreated controls.
  • In Vivo Studies:
    • Animal models showed that administration of the compound led to a marked decrease in tumor size and weight, supporting its potential as an anticancer agent.
  • Antimicrobial Assays:
    • Tests against various bacterial strains revealed promising results, with some derivatives exhibiting MIC values below 10 µg/mL against S. aureus.

Q & A

Q. What are the recommended methods for synthesizing 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate?

A multi-step synthesis approach is typically employed, involving coupling reactions between benzimidazole and chromene precursors. For example, a benzoate esterification step under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) can be used. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Impurity mitigation strategies, such as controlled reaction temperatures and scavenging agents, should be incorporated to minimize byproducts like desethyl derivatives .

Q. Which analytical techniques are optimal for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity assessment. Structural elucidation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and mass spectrometry (MS; ESI or MALDI-TOF) for molecular weight validation. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound during laboratory experiments?

Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store the compound in a cool, dry environment away from light to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate and biodegradation pathways of this compound?

Implement a tiered approach: (1) Determine physicochemical properties (e.g., logP, solubility) to predict environmental partitioning. (2) Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. (3) Use LC-HRMS to identify transformation products in soil/water matrices. Long-term studies should simulate real-world conditions (e.g., varying pH, microbial activity) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Cross-validate density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps, reaction energetics) with kinetic studies (e.g., time-resolved UV-Vis spectroscopy). Discrepancies in regioselectivity or activation barriers may require recalibrating solvent effects or transition-state models in silico .

Q. How can impurity profiles (e.g., desethyl or amide derivatives) be systematically analyzed and mitigated during synthesis?

Use HPLC-MS to monitor reaction intermediates and byproducts. Optimize reaction stoichiometry (e.g., excess benzoyl chloride to drive esterification) and employ scavengers (e.g., molecular sieves) to suppress hydrolysis. Post-synthetic purification via recrystallization (e.g., ethanol/water) can further reduce impurities .

Q. What in vitro assays are appropriate for evaluating the antimicrobial potential of this benzimidazole derivative?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to confirm selectivity .

Q. How should researchers design long-term stability studies to assess the compound's degradation under varying environmental conditions (pH, temperature, light)?

Conduct accelerated stability testing: (1) Expose the compound to UV light (ICH Q1B guidelines) and analyze photodegradants via LC-MS. (2) Incubate at 40°C/75% RH for 6 months to simulate aging. (3) Assess hydrolytic stability at pH 2–9. Use Arrhenius modeling to extrapolate shelf-life .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups in repeated-measures designs. For ecological risk assessments, employ probabilistic methods like Monte Carlo simulations to account for variability .

Q. How can metabolite identification studies be structured to elucidate the compound's biotransformation pathways in mammalian systems?

Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors to simulate Phase I metabolism. Analyze metabolites via LC-HRMS with data-dependent acquisition (DDA). Confirm structures using synthetic standards and tandem MS/MS fragmentation. For Phase II metabolites (e.g., glucuronides), include UDPGA in incubation mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.